molecular formula C8H13ClN2O3S B13632472 2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride

2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride

Cat. No.: B13632472
M. Wt: 252.72 g/mol
InChI Key: WSBUJFXFZCXCPN-UHFFFAOYSA-N
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Description

2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a sulfonyl chloride group attached to an ethane chain, which is further connected to a pyrazole ring substituted with three methyl groups.

Preparation Methods

The synthesis of 2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of 1,3,5-trimethylpyrazole, which is then reacted with ethylene oxide to form 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanol . This intermediate is subsequently treated with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with various biological molecules, potentially disrupting their normal function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

2-((1,3,5-Trimethyl-1h-pyrazol-4-yl)oxy)ethane-1-sulfonyl chloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H13ClN2O3S

Molecular Weight

252.72 g/mol

IUPAC Name

2-(1,3,5-trimethylpyrazol-4-yl)oxyethanesulfonyl chloride

InChI

InChI=1S/C8H13ClN2O3S/c1-6-8(7(2)11(3)10-6)14-4-5-15(9,12)13/h4-5H2,1-3H3

InChI Key

WSBUJFXFZCXCPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)OCCS(=O)(=O)Cl

Origin of Product

United States

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